H-Ala-SEt.TFA
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Overview
Description
H-Ala-SEt.TFA, also known as N-ethylthioalanine trifluoroacetate, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is often utilized in the field of organic chemistry for various synthetic applications. The trifluoroacetate (TFA) component is commonly used as a counterion in peptide synthesis due to its ability to stabilize the compound and facilitate purification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-SEt.TFA typically involves the protection of the amino group of alanine, followed by the introduction of the ethylthio group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Introduction of the Ethylthio Group: The protected alanine is then reacted with an ethylthio reagent under appropriate conditions to introduce the ethylthio group.
Deprotection: The protecting group is removed to yield the final product, H-Ala-SEt.
Formation of Trifluoroacetate Salt: The final product is treated with trifluoroacetic acid to form the trifluoroacetate salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of any residual protecting groups and impurities .
Chemical Reactions Analysis
Types of Reactions
H-Ala-SEt.TFA undergoes various chemical reactions, including:
Substitution Reactions: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to yield the corresponding thiol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted alanine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding thiol
Scientific Research Applications
H-Ala-SEt.TFA has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of H-Ala-SEt.TFA involves its incorporation into peptides and proteins. The ethylthio group can participate in various biochemical interactions, including disulfide bond formation and thiol-disulfide exchange reactions. These interactions play a crucial role in the stability and function of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
H-Ala-OH: Alanine without the ethylthio group.
H-Ala-OMe: Alanine with a methoxy group instead of an ethylthio group.
H-Ala-OEt: Alanine with an ethoxy group instead of an ethylthio group
Uniqueness
H-Ala-SEt.TFA is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Properties
Molecular Formula |
C7H12F3NO3S |
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Molecular Weight |
247.24 g/mol |
IUPAC Name |
S-ethyl 2-aminopropanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7) |
InChI Key |
JDYRSJNSQIMIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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